molecular formula C15H16N2O4 B5531407 N-(3,4,5-trimethoxyphenyl)nicotinamide

N-(3,4,5-trimethoxyphenyl)nicotinamide

Cat. No. B5531407
M. Wt: 288.30 g/mol
InChI Key: SVHWYWXRMXHQJD-UHFFFAOYSA-N
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Description

“N-(3,4,5-trimethoxyphenyl)nicotinamide” is a compound that contains a trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Synthesis Analysis

The synthesis of compounds similar to “N-(3,4,5-trimethoxyphenyl)nicotinamide” involves condensation reaction and coupling reaction . These compounds were evaluated for free radical scavenging, inhibitory action for neurotoxicity in cultured neurons, and antinarcotic activity in mice .


Molecular Structure Analysis

The molecular formula of “N-(3,4,5-trimethoxyphenyl)nicotinamide” is C15H16N2O4 . The TMP group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules .


Chemical Reactions Analysis

The TMP group is known to be involved in various chemical reactions. For instance, compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .


Physical And Chemical Properties Analysis

The average mass of “N-(3,4,5-trimethoxyphenyl)nicotinamide” is 288.298 Da . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Cytotoxicity Against Cancer Cells

A series of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives were designed, synthesized, and evaluated for their in vitro cytotoxicity against human colon cancer cells HCT-116 . The key steps involved consecutive Chan–Lam- and Buchwald–Hartwig couplings .

Inhibition of Tubulin Polymerization

These compounds inhibit cancer cell growth with IC50 values ranging from 25 to 440 nM against a panel of four cancer cell lines and exert strong inhibition of tubulin polymerization by binding to the colchicine site of tubulin .

3. Fluorescent Chemosensor for Fe3+ Metal Ion The compound was synthesized by the reaction of 2-acetyl pyridine with 3,4,5-trimethoxy benzaldehyde. The structure of the compound has been confirmed by spectroscopic techniques. Interaction of chalcone with different metal cations was analyzed based on the fluorescence behavior. Results show that chalcone act as on-off switching fluorescent chemosensor for selective and sensitive detection iron metal ion .

Free Radical Scavenging

The synthetic key strategies involve condensation reaction and coupling reaction to generate trans-3,4,5-trimethoxycinnamamides. They were evaluated for free radical scavenging .

5. Inhibitory Action for Neurotoxicity in Cultured Neurons The compound was evaluated for its inhibitory action for neurotoxicity in cultured neurons .

Antinarcotic Activity in Mice

The compound was evaluated for its antinarcotic activity in mice .

Future Directions

The TMP group, present in “N-(3,4,5-trimethoxyphenyl)nicotinamide”, has been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope . This suggests that “N-(3,4,5-trimethoxyphenyl)nicotinamide” and similar compounds could have potential applications in various biomedical fields.

properties

IUPAC Name

N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-19-12-7-11(8-13(20-2)14(12)21-3)17-15(18)10-5-4-6-16-9-10/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHWYWXRMXHQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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